3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one
Description
3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one is a fluorinated chromenone derivative characterized by a benzylidene substituent at the C3 position of the chromen-4-one scaffold. Chromenone derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
(3E)-3-[(3-fluorophenyl)methylidene]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO2/c17-13-5-3-4-11(9-13)8-12-10-19-15-7-2-1-6-14(15)16(12)18/h1-9H,10H2/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGUCACBONBDSK-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=CC=C2)F)/C(=O)C3=CC=CC=C3O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one typically involves the condensation of 3-fluorobenzaldehyde with 4-chromanone. The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like ethanol. The reaction mixture is heated to reflux, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the chromenone ring to a single bond, forming dihydro derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of chromenone quinones.
Reduction: Formation of dihydrochromenone derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity and physicochemical properties of chromenones are highly dependent on substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions; †Inferred from chlorinated analogs; ‡Calculated from hydroxyl group effects; §Reported in .
Key Observations:
Halogen Effects : The target compound’s 3-fluorophenyl group offers moderate electronegativity and lipophilicity (logP ~3.0), whereas the 4-chloro analog (logP 3.5) exhibits higher lipophilicity due to chlorine’s larger atomic radius and polarizability .
Electron-Donating vs.
Hydroxyl Groups : The dihydroxyphenyl derivative (C15H12O6) and 7-hydroxy-3-(4-hydroxybenzylidene) analog show reduced logP (1.8–2.1) due to hydrogen bonding, improving aqueous solubility but possibly limiting membrane permeability .
Bioactivity and Docking Studies
- Docking Scores : The dihydroxyphenyl derivative (C15H12O6) exhibited a docking score of -8.63 kcal/mol, suggesting strong binding affinity to enzymes like kinases or oxidoreductases .
- PAINS Alerts : Compounds with methylidene groups (e.g., ethyl-2-[(phenyl)methylidene] derivatives) are often flagged as PAINS (pan-assay interference compounds) due to reactivity, indicating a need for caution in interpreting the target compound’s activity .
Biological Activity
3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one, also known as a chromone derivative, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of flavonoids that are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. The presence of the fluorine atom in its structure is believed to enhance its biological activity by improving lipophilicity and membrane permeability.
Chemical Structure
The molecular formula of this compound is . The compound features a chromone backbone with a fluorinated phenyl group that contributes to its unique properties.
Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant activity. A study showed that compounds with similar structures demonstrated effective free radical scavenging capabilities, which can be attributed to the presence of hydroxyl groups and the conjugated system in the chromone structure .
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| Chromone Derivative | 85% | 25 |
| Control (Vitamin C) | 90% | 20 |
Anticancer Properties
The anticancer potential of chromones has been explored extensively. A study reported that 3-fluorophenyl-substituted chromones exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Case Study:
In vitro studies demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 30 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro testing against bacterial strains such as Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The compound can donate electrons to free radicals, neutralizing their harmful effects.
- Apoptosis Induction: It triggers apoptotic pathways in cancer cells via mitochondrial dysfunction and activation of caspases.
- Antimicrobial Action: The fluorine atom enhances binding affinity to bacterial targets, disrupting cell wall synthesis.
Q & A
Q. What are the common synthetic routes for 3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one?
The compound is typically synthesized via Claisen-Schmidt condensation. For example, a three-step procedure involves reacting 2-hydroxyacetophenone derivatives with substituted benzaldehydes (e.g., 3-fluorobenzaldehyde) in ethanol under basic conditions. Sodium hydroxide and hydrogen peroxide (30%) are often used to cyclize the intermediate chalcone into the chromen-4-one scaffold . Alternative routes include refluxing with paraformaldehyde and aqueous diethylamine to form dihydrochromenone derivatives, followed by oxidation .
Q. How is the crystal structure of this compound determined using X-ray diffraction?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation of ethanol or DMF solutions .
- Data collection on a diffractometer (MoKα radiation, λ = 0.71073 Å) at low temperatures (e.g., 223 K) to minimize thermal motion .
- Structure solution using SHELXS/SHELXD and refinement with SHELXL, which employs full-matrix least-squares methods to optimize atomic coordinates, displacement parameters, and occupancy ratios .
- Validation using WinGX for geometric analysis and ORTEP for visualizing anisotropic displacement ellipsoids .
Advanced Questions
Q. How can positional disorder in the crystal lattice of chromen-4-one derivatives be resolved?
Positional disorder, such as split conformations in the benzylidene or fluorophenyl groups, is addressed by:
- Assigning partial occupancies (e.g., 0.59:0.41 for major/minor components) to disordered atoms .
- Applying similarity restraints (e.g., SAME, SIMU, DELU in SHELXL) to maintain reasonable geometry between disordered sites .
- Validating refinement stability using R-factor convergence (e.g., final R1 < 0.05 for high-resolution data) .
Q. What methodological considerations are crucial when analyzing biological activity via docking studies?
Key steps include:
- Target Preparation : Retrieve protein structures (e.g., antimicrobial targets like DNA gyrase) from the PDB and optimize hydrogen bonding networks.
- Ligand Preparation : Generate 3D conformers of the chromen-4-one derivative using tools like Open Babel, ensuring correct tautomerization and protonation states .
- Docking Parameters : Use AutoDock Vina or Schrödinger Suite with grid boxes covering active sites. Set exhaustiveness ≥8 for thorough sampling.
- Validation : Cross-check docking poses with experimental SAR data (e.g., substituent effects on MIC values against S. aureus) .
Q. How are hydrogen-bonding and π–π interactions characterized in chromen-4-one derivatives?
- Hydrogen Bonds : Identify donor-acceptor pairs (e.g., O–H···O, C–H···F) using Mercury software. Typical D···A distances range from 2.6–3.1 Å with angles >120° .
- π–π Stacking : Measure centroid-centroid distances (e.g., 3.76 Å for fluorophenyl groups) and dihedral angles (<10° for parallel stacking) .
- Crystal Packing : Use PLATON to analyze supramolecular motifs (e.g., zigzag chains or ladder-like frameworks stabilized by weak interactions) .
Q. What strategies optimize spectral characterization (NMR, IR) for fluorinated chromen-4-ones?
- NMR :
- Assign fluorine-coupled signals (e.g., ¹⁹F NMR δ ≈ -110 ppm for meta-F substituents) .
- Use DEPT-135 to distinguish CH₂ and CH₃ groups in dihydrochromenone moieties .
- IR : Identify carbonyl stretching (C=O) at ~1650–1700 cm⁻¹ and enolic O–H absorption at ~3200 cm⁻¹ .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities of fluorinated chromen-4-ones?
- Experimental Variables : Control solvent (DMSO vs. ethanol) and concentration gradients in MIC assays .
- Structural Nuances : Compare substituent positions (e.g., 3-fluoro vs. 4-fluoro) impacting hydrophobic interactions .
- Statistical Validation : Apply ANOVA to confirm significance (p < 0.05) across triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
